(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
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Overview
Description
(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is a trans-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which both of the stereocentres in the morpholine ring have R configuration.
Scientific Research Applications
Enantioselective Synthesis
- Chemoenzymatic Synthesis: The compound has been synthesized enantioselectively as S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine, an active enantiomer of fenpropimorph. This synthesis involves a series of reactions, including lipase-catalyzed kinetic resolution and final reduction, to yield enantiomerically pure S-(-)-6 (Avdagić et al., 1994).
Synthesis via Asymmetric Mannich Reaction
- Stereocontrolled Synthesis: Employing cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate and other intermediates, a highly stereocontrolled synthesis of (S-(-)-3-(4-tert-butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane was achieved. This compound is the S-enantiomer of fenpropimorph, a systemic fungicide (Vinković & Sunjic, 1997).
Spectrophotometric Method for Determination
- Analytical Method Development: A spectrophotometric method has been developed for the quantitative determination of 4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]2,6-dimethylmorpholine, an antifungal agent. This involves the formation of colored complexes for measurement (Aparna et al., 2010).
Complexation and Intramolecular Alkylation
- Chemical Interaction Studies: The interaction of α-di-imine ligands like bipyridine with bis-alkyls Zr(OAr-2,6Bu2t)2(R)2 resulted in complexation and intramolecular alkylation, showing the compound's potential in forming complex structures with metal centers (Kobriger et al., 1989).
Properties
Molecular Formula |
C20H33NO |
---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(2R,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17-/m1/s1 |
InChI Key |
RYAUSSKQMZRMAI-YJEKIOLLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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